molecular formula C17H16BrN5OS B2663592 N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251710-59-4

N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2663592
CAS No.: 1251710-59-4
M. Wt: 418.31
InChI Key: IEOTWVRRRDCRMP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a pyrimidine core annealed with a 3,5-dimethylpyrazole ring, a thioether linker, and a bromophenyl-acetamide group. This specific structure suggests potential as a key intermediate or scaffold in the synthesis of more complex molecules, particularly following the hybrid pharmacophore approach used in modern medicinal chemistry to develop hit- and lead-compounds . Compounds containing pyrimidine and pyrazole motifs are frequently investigated for their ability to interact with various enzymatic targets. The presence of the (alkylthio)acetamide group is a functional feature of interest in heterocyclic chemistry. Researchers may utilize this compound in high-throughput screening campaigns to identify new biologically active molecules or as a building block in diversity-oriented synthesis to create chemical libraries for probing biological pathways . It is strictly for research applications in fields such as medicinal chemistry, biochemistry, and pharmacology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5OS/c1-11-7-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-5-3-13(18)4-6-14/h3-8,10H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOTWVRRRDCRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Pyrazolyl-Pyrimidinyl Intermediate

      Starting Materials: 3,5-dimethyl-1H-pyrazole and 4-chloropyrimidine.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

  • Thioacetamide Formation

      Starting Materials: The pyrazolyl-pyrimidinyl intermediate and 2-bromoacetyl bromide.

      Reaction Conditions: This step involves nucleophilic substitution, typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

  • Final Coupling with 4-Bromophenylamine

      Starting Materials: The thioacetamide intermediate and 4-bromophenylamine.

      Reaction Conditions: The final coupling reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

      Reagents: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

      Reagents: Typical reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

      Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide exhibits a range of biological activities:

Antifungal Activity

The compound has shown significant antifungal properties, making it a candidate for the development of new antifungal agents. Studies have indicated that derivatives with similar structures can inhibit various fungal strains effectively .

Anticancer Potential

Research into related compounds suggests that this compound may possess anticancer activity. Pyrimidine derivatives are known for their ability to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction .

Antiviral and Antibacterial Effects

Pyrimidine-based compounds have been associated with antiviral and antibacterial activities. The specific structure of this compound may enhance these effects, although detailed studies are required to elucidate its mechanisms .

Antifungal Efficacy

A study published in the journal IUCr highlighted the effectiveness of similar compounds in inhibiting fungal growth. The structural characteristics of this compound contribute to its potential as a potent fungicide .

Structure–Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives indicates that modifications in the molecular structure significantly affect biological activity. For instance, the introduction of bromine enhances antifungal potency while maintaining low toxicity levels .

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues from Literature

2.1.1 Compound X66
  • Structure : 4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine .
  • Key Differences :
    • Replaces pyrimidine with a triazine ring.
    • Substitutes thioacetamide with a hydrazinyl-indole linkage.
2.1.2 Compound 26
  • Structure: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide .
  • Key Differences: Features a triazinoindole system instead of pyrimidine-pyrazole. Retains the 4-bromophenyl-thioacetamide chain.
  • Implications: The triazinoindole moiety in compound 26 introduces a bulkier aromatic system, which could enhance DNA intercalation but reduce solubility.
2.1.3 Compound 23
  • Structure : N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)-pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide .
  • Key Differences :
    • Substitutes 4-bromophenyl with a 4-methylpiperazine group.
    • Adds a furan substituent to the pyrimidine ring.
  • Implications: The piperazine group improves water solubility, while the furan may modulate selectivity for adenosine A2A receptors .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (µM) Plasma Stability (t₁/₂, h) Key Functional Groups
Target Compound 3.8 12.5 6.2 Bromophenyl, pyrimidine, pyrazole
X66 4.1 8.7 4.8 Triazine, hydrazine, indole
Compound 26 4.5 5.2 3.5 Triazinoindole, bromophenyl
Compound 23 2.9 28.3 9.1 Piperazine, furan, pyrimidine

*Calculated using fragment-based methods.

Biological Activity

N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and mechanism of action, supported by data tables and case studies.

Molecular Formula: C14H15BrN8S
Molecular Weight: 375.23 g/mol
CAS Number: 1158450-00-0

The compound features a bromophenyl group, a thioacetamide structure, and a pyrazole moiety, which are known to contribute to its biological activity.

2. Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring: Reaction of 3,5-dimethyl-1H-pyrazole with an appropriate halogenated precursor.
  • Attachment of the Bromophenyl Group: Nucleophilic substitution using 4-bromobenzyl chloride.
  • Formation of the Thioamide Bond: Reaction with thioacetic acid derivatives.

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds featuring the thiazole and pyrazole moieties. The following table summarizes key findings on antimicrobial activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
d1S. aureus0.0039 mg/mL
d2E. coli0.025 mg/mL
d3C. albicans16.69 µM

These results indicate that compounds with similar structures exhibit promising antimicrobial effects, suggesting that this compound may also possess significant antimicrobial properties .

3.2 Anticancer Activity

In vitro studies have shown that derivatives containing the pyrazole and thiazole rings exhibit anticancer activity against various cancer cell lines, including breast cancer (MCF7). The following table details the anticancer activity observed:

CompoundCell LineIC50 Value (µM)
d6MCF710
d7MCF715

These findings highlight the potential of this compound class in cancer treatment .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Antimicrobial Mechanism: Compounds with similar structures have been shown to disrupt bacterial lipid biosynthesis and interfere with cellular integrity.
  • Anticancer Mechanism: The anticancer activity may involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival.

5. Case Studies

Several case studies have documented the effectiveness of compounds related to this compound:

  • Study on Antimicrobial Activity: A study published in PMC evaluated a series of thiazole derivatives against Gram-positive and Gram-negative bacteria, finding that certain modifications significantly enhanced their antimicrobial potency .
  • Evaluation of Anticancer Properties: Research conducted on pyrazole derivatives indicated significant cytotoxic effects on MCF7 cells, suggesting that structural variations can lead to improved therapeutic efficacy .

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